molecular formula C9H7ClN2O2S B187132 [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 5450-31-7

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid

Cat. No. B187132
CAS RN: 5450-31-7
M. Wt: 242.68 g/mol
InChI Key: GBMGBPADBDLEKL-UHFFFAOYSA-N
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Description

“[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 53350-32-6 . It has a molecular weight of 210.62 . The IUPAC name for this compound is (5-chloro-1H-benzimidazol-2-yl)acetic acid . The InChI code for this compound is 1S/C9H7ClN2O2/c10-5-1-2-6-7 (3-5)12-8 (11-6)4-9 (13)14/h1-3H,4H2, (H,11,12) (H,13,14) .


Molecular Structure Analysis

The molecular structure of “[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” can be represented by the linear formula: C9H7ClN2O2 . The InChI key for this compound is DHHUPGJLPIWIGU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid” is a solid at room temperature .

properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMGBPADBDLEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279809
Record name [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid

CAS RN

5450-31-7
Record name 2-[(6-Chloro-1H-benzimidazol-2-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5450-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 14185
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14185
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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